![molecular formula C13H14N2O2 B1387232 5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid CAS No. 1177307-55-9](/img/structure/B1387232.png)
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
“5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” may have potential applications in the development of novel antimicrobial agents. Research indicates that related compounds have been assessed for their photodynamic antimicrobial activity against clinically important bacteria . This suggests that derivatives of this compound could be synthesized and tested for their efficacy in combating microbial resistance, which is a growing concern in healthcare.
Agriculture: Fungicides and Insecticides
In the agricultural sector, this compound could serve as an intermediate in the synthesis of fungicides and insecticides. The structural similarity to other compounds with known insecticidal and fungicidal properties implies that “5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” could be valuable in creating new formulations to protect crops from pests and diseases.
Materials Science: Functional Materials
The compound’s derivatives might be useful in the synthesis of functional materials, such as those used in photodynamic therapy . Its photophysical properties could be harnessed to develop materials that respond to light, which could have applications ranging from medical treatments to the creation of smart coatings.
Chemical Synthesis: Catalysis
In chemical synthesis, “5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” could be utilized as a building block for catalysts. The pyrazole moiety is often found in catalysts that facilitate various chemical reactions, indicating that this compound could be instrumental in developing new catalytic systems .
Environmental Science: Photodynamic Environmental Remediation
Given the photodynamic properties of related compounds, there is potential for “5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” to be used in environmental remediation efforts . It could be part of systems designed to break down pollutants using light, contributing to cleaner water and soil.
Analytical Chemistry: Chromophoric Agents
Lastly, the compound could find use in analytical chemistry as a chromophoric agent due to its potential to form colored derivatives. This property can be particularly useful in developing new assays and sensors for detecting various analytes .
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, 4-ethylphenyl sulfate (4EPS), a GI tract-derived metabolite previously found at increased levels in the plasma of individuals with ASD, had altered brain activity, anxiety-influenced behavior, and reduced myelination of neuronal axons .
Safety and Hazards
Future Directions
Research on gut-microbiome-derived metabolites, such as 4-Ethylphenol, has implications for neurological disorders like autism spectrum disorder (ASD). Future research should focus on physical or metabolic mechanisms that can reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
properties
IUPAC Name |
5-(4-ethylphenyl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15(2)14-11/h4-8H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZHHSUPZFHQBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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